8-Azidoquinoline
Overview
Description
8-Azidoquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The azido group (-N3) attached to the quinoline ring makes it a functional compound for various chemical reactions and applications. The presence of the azido group can significantly alter the physical, chemical, and spectral properties of the quinoline molecule.
Synthesis Analysis
The synthesis of 8-azidoquinoline derivatives can be achieved through various methods. For instance, the Ru(II)-catalyzed amidation reactions of 8-methylquinolines with azides via C(sp3)-H activation is a method to introduce the azido group into the quinoline ring, resulting in quinolin-8-ylmethanamines . Additionally, the synthesis of azo dyes based on 8-hydroxyquinoline benzoates involves a diazo-reaction followed by esterification, which can be a precursor to azidoquinoline compounds .
Molecular Structure Analysis
The molecular structure of 8-azidoquinoline derivatives can be characterized by various spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the study of 5-azidomethyl-8-hydroxyquinoline revealed a monoclinic crystal structure with specific cell parameters, and the molecular geometry was optimized using computational methods . The presence of azido and other substituent groups can induce torsions and influence the overall molecular conformation.
Chemical Reactions Analysis
8-Azidoquinoline and its derivatives participate in a range of chemical reactions. The azido group is known for its reactivity, particularly in click chemistry reactions such as the Huisgen cycloaddition. The azido group can also be reduced to an amine, providing a pathway for further functionalization. The synthesis of azo dyes from azidoquinoline derivatives demonstrates the versatility of these compounds in forming complex structures with potential applications in sensing and dyeing .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-azidoquinoline derivatives are influenced by the presence of the azido group and other substituents. These compounds exhibit unique UV-visible and NMR spectral characteristics, which can be used for analytical purposes . The introduction of the azido group can also affect the solubility, stability, and reactivity of the quinoline derivatives. For example, the azo dyes derived from 8-hydroxyquinoline show promising dyeing properties for polyester fabric, indicating good affinity and fastness . The electrochemical properties, such as redox behavior, can be studied using cyclic voltammetry, and computational studies can provide insights into the electronic structure of these compounds .
Scientific Research Applications
- Specific Scientific Field: Chemistry, specifically chemical sensing .
- Summary of the Application: 8-Amidoquinoline derivatives, which can be created by introducing various carboxamide groups into an 8-aminoquinoline molecule, have been used as fluorescent sensors to detect Zn2+ ions in environmental and biological applications . These derivatives improve water solubility and cell membrane permeability .
- Methods of Application or Experimental Procedures: The exact methods and procedures can vary, but generally involve the use of these fluorescent sensors in environments where Zn2+ ions are present. The sensors react with the ions, producing a fluorescent signal that can be detected and measured .
- Results or Outcomes: These 8-amidoquinoline derivatives have shown good selectivity, fast reactivity, and bio-compatibility, making them particularly useful for biological applications . They have been found to be effective recognition probes for zinc analysis .
properties
IUPAC Name |
8-azidoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOFCEHKLBDSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462224 | |
Record name | 8-azidoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azidoquinoline | |
CAS RN |
50400-06-1 | |
Record name | 8-azidoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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